molecular formula C14H16F3NO B12236626 4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide

Cat. No.: B12236626
M. Wt: 271.28 g/mol
InChI Key: SESKKAHYANIZJB-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the fluorination of cyclohexane derivatives followed by the introduction of the carboxamide group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4,4-Difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorodiphenylmethane: A structurally similar compound with two fluorine atoms on a diphenylmethane backbone.

    4,4-Difluorocyclohexanamine: Another related compound with fluorine atoms on a cyclohexane ring.

Uniqueness

4,4-Difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide is unique due to the presence of both a fluorinated phenyl group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

4,4-difluoro-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C14H16F3NO/c15-12-3-1-10(2-4-12)9-18-13(19)11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19)

InChI Key

SESKKAHYANIZJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=C(C=C2)F)(F)F

Origin of Product

United States

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